molecular formula C11H17FO2 B3114607 Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate CAS No. 20277-39-8

Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate

Cat. No. B3114607
CAS RN: 20277-39-8
M. Wt: 200.25 g/mol
InChI Key: BCGYJICBVPWELW-UHFFFAOYSA-N
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Description

Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate is a chemical compound with the molecular formula C11H17FO2 . It is also known by other synonyms such as 4-Fluoro-bicyclo[2.2.2]octane-1-carboxylic acid ethyl ester .


Molecular Structure Analysis

The molecular structure of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate is characterized by a bicyclic octane core with a fluorine atom at the 4-position and a carboxylate group at the 1-position . The ethyl group is attached to the carboxylate, forming an ester .


Physical And Chemical Properties Analysis

Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate is a solid at room temperature . Its molecular weight is 200.25 g/mol . Detailed physical and chemical properties such as melting point, boiling point, solubility, and others might not be readily available without specific experimental data.

Scientific Research Applications

Enantioselective Synthesis of Bicyclo[2.2.2]octane-1-carboxylates

Natural Product Synthesis

Diversity-Oriented Synthesis

Drug Development

Catalysis and Reaction Mechanisms

Materials Science and Molecular Rotors

Safety and Hazards

While specific safety and hazard data for Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate is not available in the sources I have access to, general precautions should be taken while handling it, like any other chemical substances. This includes avoiding inhalation, ingestion, or contact with skin and eyes .

properties

IUPAC Name

ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FO2/c1-2-14-9(13)10-3-6-11(12,7-4-10)8-5-10/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGYJICBVPWELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1)(CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 2
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Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 3
Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 5
Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
Reactant of Route 6
Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate

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